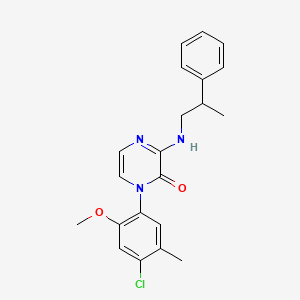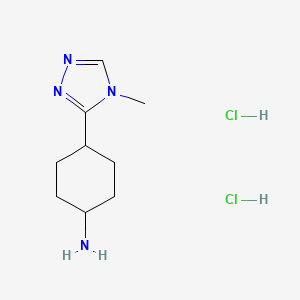
2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Sterically Hindered N-aryl Pyrroles : A study by Vorkapić-Furač et al. (1989) focuses on the synthesis of novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes through condensation and subsequent Vilsmeier–Haack formylation. This work also explores the separation of enantiomers and barriers to racemization, contributing to the understanding of stereochemistry in pyrrole derivatives Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989.
Hydrogen-bonding Patterns : The study of hydrogen-bonding patterns in derivatives of dimethylpyrrole by Senge & Smith (2005) provides insights into the molecular structures and interactions within crystals of related compounds. This research aids in the understanding of how such interactions can influence the properties and stability of materials Senge & Smith, 2005.
Computational and Chemical Studies
- Computational Study on Pyrrole Chalcone Derivatives : Singh, Rawat, & Sahu (2014) conducted a combined experimental and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative. The research provides quantum chemical calculations that correlate well with experimental data, offering insights into the molecular interactions and potential applications of such compounds Singh, Rawat, & Sahu, 2014.
Polymer Science and Materials Chemistry
- Polyaddition and Polymerization : The work by Maślińska-Solich, Macionga, & Turczyn (1995) on the polyaddition of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde explores the oxidative processes in the presence of metal complexes. This research contributes to the field of polymer science, particularly in understanding the mechanisms of polymer formation and the potential applications in creating new materials Maślińska-Solich, Macionga, & Turczyn, 1995.
Catalysis and Synthetic Applications
- Aluminum and Zinc Complexes in Catalysis : A study on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands by Qiao, Ma, & Wang (2011) investigates their catalytic activity towards the ring-opening polymerization of ε-caprolactone. This research is significant for the development of new catalysts in polymer synthesis, offering potential for the creation of biodegradable polymers Qiao, Ma, & Wang, 2011.
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-10-15(11-17)13(2)16(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBALTOVICAGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)
![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)


![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)

![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)
![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)


![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)
